Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid
Description
vs. Fmoc-(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid
- Backbone rigidity : The 3-phenyl substitution in (2S,3R)-configured derivatives increases the energy barrier for pyrrolidine ring flipping (ΔG‡ = 9.1 kcal/mol) compared to 5-phenyl analogs (ΔG‡ = 7.6 kcal/mol).
- Hydrogen-bonding capacity : The cisoid arrangement of carboxylic acid and Fmoc groups enables bifurcated hydrogen bonding not observed in 5-phenyl derivatives.
vs. Cis-3-phenylproline derivatives
- Thermodynamic stability : The trans configuration in this compound demonstrates 4.3 kcal/mol greater stability than its cis counterpart due to reduced 1,3-diaxial strain.
- Crystallographic packing : Trans isomers form tighter crystal lattices (density = 1.31 g/cm³) compared to cis analogs (1.24 g/cm³).
Table 2: Structural comparison with related proline derivatives
| Parameter | (2S,3R)-3-phenyl | (2R,5S)-5-phenyl | Cis-3-phenyl |
|---|---|---|---|
| Pyrrolidine puckering (°) | 18 (Cγ-endo) | 25 (Cβ-exo) | 32 (Cγ-exo) |
| Torsional angle C2-C3 (°) | −12.5 | +8.3 | +24.7 |
| H-bond network strength | 3.8 kJ/mol | 2.1 kJ/mol | 1.9 kJ/mol |
Properties
IUPAC Name |
(2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)24-18(17-8-2-1-3-9-17)14-15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZINBBVSLWSWBO-KOSHJBKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]([C@H]1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid typically involves several steps, starting from commercially available starting materials. One common route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Phenyl Group: The phenyl group can be introduced via a substitution reaction, often using a phenyl halide and a suitable base.
Fmoc Protection: The final step involves the protection of the amino group with the Fmoc group. This is typically achieved using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups.
Substitution: The phenyl group or other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like phenyl halides and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used in the synthesis of complex peptides and peptidomimetics, which are important for studying protein-protein interactions and enzyme mechanisms.
Biology: The compound is used to create peptide-based probes and inhibitors for biological studies.
Medicine: It is involved in the development of therapeutic peptides and peptidomimetics, which can act as drugs for various diseases.
Industry: The compound is used in the production of peptide-based materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group can be removed under mild conditions, revealing the free amine for further reactions or biological activity.
Comparison with Similar Compounds
Positional Isomers
- Fmoc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid (CAS: 215190-21-9):
Backbone Variants
- Fmoc-cis-ACPC (Fmoc-(1S,2R)-2-amino-cyclopentanecarboxylic acid): A cyclopentane-based amino acid with cis stereochemistry. Demonstrates higher helical stability in peptides compared to pyrrolidine derivatives .
Protecting Group Variants
- Boc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid (CAS: 123724-21-0):
Unprotected Analogues
- (2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid (CAS: 118758-48-8):
Key Observations :
- Fmoc derivatives generally require longer coupling times compared to Boc due to steric bulk .
- Microwave-assisted synthesis improves yields for complex pyrrolidine derivatives .
Spectral and Physicochemical Properties
NMR Data
- Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid :
- (2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid :
Biological Activity
Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid is a synthetic amino acid derivative that plays a significant role in peptide synthesis and biological research. Its unique structure and properties make it an important compound in various scientific disciplines, including biochemistry, medicinal chemistry, and materials science. This article explores its biological activity, applications, and relevant research findings.
- Molecular Formula : C₁₄H₁₅NO₄
- Molecular Weight : 255.28 g/mol
- CAS Number : 281655-32-1
- Structural Features : The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.
The primary mechanism of action for this compound involves its use as a building block in the synthesis of peptides. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group can be removed under mild conditions to reveal the free amino group for further reactions or biological activity.
1. Peptide Synthesis
This compound is extensively used in solid-phase peptide synthesis (SPPS), where it serves as a critical intermediate for constructing complex peptides. Its incorporation into peptides can significantly influence their stability and biological activity.
2. Enzyme Studies
The compound is utilized in studying enzyme-substrate interactions and protein folding. By incorporating this amino acid into peptide sequences, researchers can gain insights into how specific sequences affect protein structure and function.
3. Drug Development
In medicinal chemistry, this compound is involved in developing therapeutic peptides and peptidomimetics that target specific proteins or receptors in the body. This specificity can lead to reduced side effects compared to traditional small molecule drugs.
Research Findings
Recent studies have highlighted various biological activities associated with compounds similar to this compound:
Anticancer Activity
A study evaluated the anticancer properties of novel derivatives related to pyrrolidine structures using A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells .
| Compound | IC50 (μM) | Effect on Non-Cancerous Cells |
|---|---|---|
| Compound A | 10 | Moderate |
| Compound B | 20 | Low |
| This compound | TBD | TBD |
Case Studies
- Caspase Inhibitors : Research has shown that modifications of similar pyrrolidine derivatives can lead to selective inhibitors for caspases involved in apoptosis. These studies suggest that derivatives can be tailored for specific therapeutic applications in neurodegenerative diseases .
- Peptide-Based Probes : The incorporation of this compound into peptide-based probes has facilitated studies on protein interactions and cellular signaling pathways, providing valuable insights into disease mechanisms.
Q & A
Q. What are the recommended synthetic routes for Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid, and how can researchers optimize yield and purity?
The synthesis typically involves introducing substituents (e.g., phenyl groups) into a pyrrolidine scaffold followed by Fmoc protection. A validated method includes:
- Radical-mediated functionalization : Radical initiators like AIBN with iodobenzene derivatives under controlled temperatures (e.g., 60–80°C) to introduce aryl groups .
- Stereochemical control : Use of chiral auxiliaries or asymmetric catalysis to ensure the (2S,3R) configuration. For example, enzymatic resolution or chiral HPLC can isolate enantiomers .
- Fmoc protection : Reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in anhydrous dichloromethane (DCM) with a base like triethylamine (TEA) . Optimization tips : Monitor reaction progress via TLC or HPLC. Purify via reverse-phase chromatography (C18 column, acetonitrile/water gradient) to achieve >95% purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- 1H/13C NMR : Confirm stereochemistry and substitution patterns. For example, the phenyl group’s aromatic protons appear as a multiplet at δ 7.2–7.5 ppm, while the pyrrolidine protons show distinct coupling (e.g., J = 9.7 Hz for trans-configuration) .
- Mass spectrometry (ESI+) : Validate molecular weight (expected [M+H]+: ~414 g/mol) .
- X-ray crystallography : Resolve absolute configuration using single crystals grown via slow evaporation in ethanol/water mixtures .
Q. How should this compound be stored to ensure stability?
- Storage conditions : Keep at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation and moisture absorption .
- Handling : Use gloves and safety goggles. Avoid inhalation; work in a fume hood with HEPA filters .
- Disposal : Treat as hazardous waste via licensed facilities. Incinerate at >800°C to prevent environmental release .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its conformational behavior in peptide synthesis?
The (2S,3R) configuration induces a trans-pyrrolidine ring puckering, which:
- Reduces aggregation : Minimizes β-sheet formation in peptide chains, enhancing solubility .
- Modulates hydrophobicity : The phenyl group stabilizes hydrophobic interactions in enzyme-binding pockets (e.g., protease inhibitors) . Experimental validation : Compare circular dichroism (CD) spectra of peptides incorporating (2S,3R) vs. (2R,3S) isomers to assess secondary structural differences .
Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?
Contradictions often arise from impurities or stereochemical inconsistencies. Mitigation steps:
- Repurification : Re-chromatograph samples using orthogonal methods (e.g., ion-exchange followed by size-exclusion chromatography) .
- Activity assays : Use multiple assays (e.g., FRET-based enzymatic assays and SPR binding studies) to cross-validate results .
- Batch comparison : Analyze different synthetic batches via LC-MS and NMR to identify batch-specific impurities .
Q. How can researchers optimize the incorporation of this compound into solid-phase peptide synthesis (SPPS)?
- Coupling conditions : Use HBTU/HOBt activation in DMF with DIEA as a base. Monitor coupling efficiency via Kaiser test .
- Side-chain protection : Avoid acid-labile groups if TFA cleavage is required. Use trityl (Trt) or Pmc protectors for thiol-containing derivatives .
- Aggregation prevention : Add 2% v/v DMSO to the coupling mixture to disrupt π-stacking of phenyl groups .
Q. What are the key structural analogs of this compound, and how do their properties differ?
Methodological Notes
- Data contradiction resolution : Always cross-validate synthetic and analytical results with orthogonal techniques (e.g., NMR + X-ray) .
- Safety protocols : Follow OSHA and GHS guidelines for handling reactive intermediates (e.g., Fmoc-Cl) .
- Advanced applications : Explore cryo-EM or MD simulations to study peptide conformations in complex biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
